2-Methyloxazole-5-sulfinicacid
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Overview
Description
2-Methyloxazole-5-sulfinicacid is a heterocyclic compound featuring an oxazole ring with a methyl group at the 2-position and a sulfinic acid group at the 5-position. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-sulfinicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-2-oxazoline with sulfur dioxide, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazole-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted oxazole derivatives.
Scientific Research Applications
2-Methyloxazole-5-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-Methyloxazole-5-sulfinicacid exerts its effects involves interactions with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various biochemical pathways. The oxazole ring provides structural stability and can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
2-Methyloxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfinic acid.
2-Methyloxazole-5-thiol: Contains a thiol group at the 5-position.
2-Methyloxazole-5-sulfide: Features a sulfide group at the 5-position.
Uniqueness: 2-Methyloxazole-5-sulfinicacid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5NO3S |
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Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
JMZSTWAHLOHUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)S(=O)O |
Origin of Product |
United States |
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